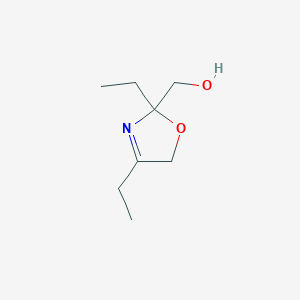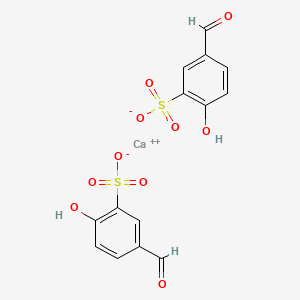
calcium;5-formyl-2-hydroxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;5-formyl-2-hydroxybenzenesulfonate is an organic compound with the molecular formula C7H5CaO5S It is a calcium salt of 5-formyl-2-hydroxybenzenesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;5-formyl-2-hydroxybenzenesulfonate typically involves the formylation of 2-hydroxybenzenesulfonic acid. The formylation reaction introduces a formyl group (-CHO) into the aromatic ring of 2-hydroxybenzenesulfonic acid. This can be achieved using various formylating agents such as formic acid, formic anhydride, or formyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale formylation reactions followed by neutralization with calcium hydroxide or calcium carbonate to form the calcium salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Calcium;5-formyl-2-hydroxybenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 5-carboxy-2-hydroxybenzenesulfonate.
Reduction: 5-hydroxymethyl-2-hydroxybenzenesulfonate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Calcium;5-formyl-2-hydroxybenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of calcium;5-formyl-2-hydroxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 5-formyl-2-hydroxybenzenesulfonate: Similar structure but with sodium instead of calcium.
5-formyl-2-hydroxybenzenesulfonic acid: The parent acid form without the calcium ion.
Calcium folinate: Another calcium salt with a formyl group, used in medicine.
Uniqueness
Calcium;5-formyl-2-hydroxybenzenesulfonate is unique due to its specific combination of functional groups and the presence of calcium. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
63468-54-2 |
|---|---|
Fórmula molecular |
C14H10CaO10S2 |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
calcium;5-formyl-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C7H6O5S.Ca/c2*8-4-5-1-2-6(9)7(3-5)13(10,11)12;/h2*1-4,9H,(H,10,11,12);/q;;+2/p-2 |
Clave InChI |
ZFUPEGJLKOYKFG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
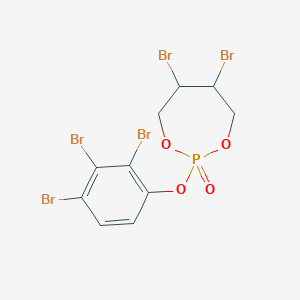


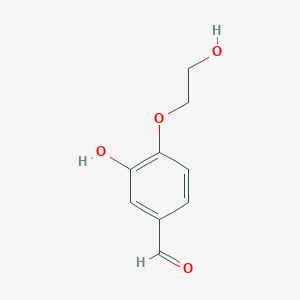
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)

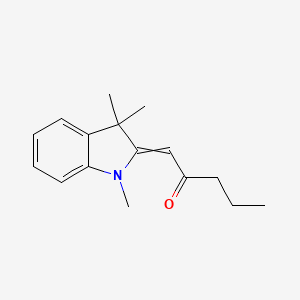
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
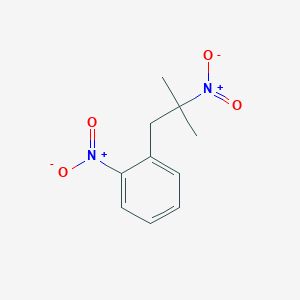
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
